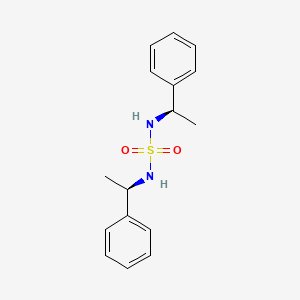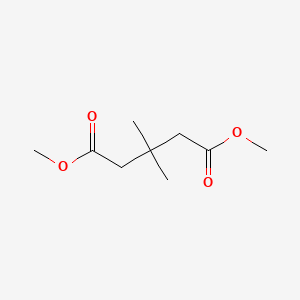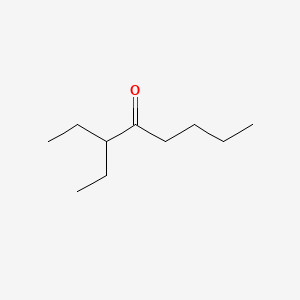
2,6-Diphénylcyclohexanone
Vue d'ensemble
Description
2,6-Diphenylcyclohexanone is a cyclohexanone derivative with two phenyl groups attached at the 2 and 6 positions of the cyclohexanone ring. This compound is known for its unique structural properties and its role as a starting material in various chemical syntheses. It is often used in organic chemistry research due to its interesting photochemical properties and reactivity.
Applications De Recherche Scientifique
2,6-Diphenylcyclohexanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules. Its photochemical properties make it a subject of interest in studies of photoreactivity and photodecarbonylation.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
Target of Action
2,6-Diphenylcyclohexanone, also known as 2,6-diphenylcyclohexan-1-one, is a cyclohexanone with two phenyl substituents at two α-positions
Biochemical Pathways
The biochemical pathways affected by 2,6-Diphenylcyclohexanone are primarily related to its photodecarbonylation reactions . The reactions of the formed benzylbenzyl biradical, including recombination and disproportionation, determine the nature of the products .
Result of Action
The main products of photolysis of cis-, trans-2,6-diphenylcyclohexanones are cis-, trans-1,2-diphenylcyclopentane and cis-, trans-1,5-diphenyl-1-pentene . Also formed in small quantities are benzaldehyde, acetophenone, and diphenyl .
Action Environment
The action of 2,6-Diphenylcyclohexanone is influenced by environmental factors such as light . The compound is photochemically active, and its reactions, including photodecarbonylation, are triggered by light . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the presence and intensity of light .
Analyse Biochimique
Biochemical Properties
2,6-Diphenylcyclohexanone undergoes a type I Norrish cleavage with the formation of the acylbenzyl biradical, which is decarbonylated with transformation into a benzylbenzyl biradical . The reactions of recombination and disproportionation of this biradical determine the nature of the products given .
Cellular Effects
Its photochemical activity suggests that it may influence cellular processes under light exposure .
Molecular Mechanism
The molecular mechanism of 2,6-Diphenylcyclohexanone involves a type I Norrish cleavage under the action of light, forming an acylbenzyl biradical . This biradical is then decarbonylated, transforming into a benzylbenzyl biradical .
Temporal Effects in Laboratory Settings
Its photochemical activity suggests that its effects may change over time under light exposure .
Metabolic Pathways
Its involvement in the synthesis of cis- and trans-2-(p-carboxybenzyl)-2,6-diphenyl-6-vinylcyclohexanone suggests that it may interact with enzymes or cofactors involved in these pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Diphenylcyclohexanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the photochemical reaction of 2,6-diphenylcyclohexanol. This process involves the irradiation of the alcohol in the presence of a photosensitizer, leading to the formation of the ketone through a photodecarbonylation reaction.
Industrial Production Methods
In an industrial setting, the production of 2,6-diphenylcyclohexanone may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diphenylcyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 2,6-diphenylcyclohexanone can yield 2,6-diphenylcyclohexanol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Comparaison Avec Des Composés Similaires
2,6-Diphenylcyclohexanone can be compared with other similar compounds such as:
2,6-Dimethylcyclohexanone: Similar in structure but with methyl groups instead of phenyl groups. It exhibits different reactivity and photochemical properties.
2-Phenylcyclohexanone: Contains only one phenyl group, leading to different chemical behavior and applications.
2,6-Diphenylcyclohexanol: The alcohol derivative of 2,6-diphenylcyclohexanone, which can be used as a precursor in the synthesis of the ketone.
The uniqueness of 2,6-diphenylcyclohexanone lies in its dual phenyl substitution, which imparts distinct photochemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
2,6-diphenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUMWBKYPMOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347254 | |
| Record name | 2,6-diphenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37904-84-0 | |
| Record name | 2,6-diphenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)












